molecular formula C7H4N2O3 B3028926 6-Nitrobenzo[D]isoxazole CAS No. 39835-08-0

6-Nitrobenzo[D]isoxazole

Cat. No.: B3028926
CAS No.: 39835-08-0
M. Wt: 164.12
InChI Key: WIYPTBLUSSLGIV-UHFFFAOYSA-N
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Description

6-Nitrobenzo[D]isoxazole is a heterocyclic aromatic compound with the molecular formula C7H4N2O3. It is characterized by a benzene ring fused to an isoxazole ring, with a nitro group attached at the 6th position. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitrobenzo[D]isoxazole typically involves the condensation of primary nitro compounds with aldehydes or activated ketones. One common method is the reaction of aromatic aldehydes with nitroacetate, followed by ring closure to form the isoxazole derivative . Another approach involves the use of β-diketones or α-nitroketones as starting materials, which react with hydroxylamine to form the isoxazole ring .

Industrial Production Methods: Industrial production of this compound often employs metal-free synthetic routes to avoid the high costs and environmental impact associated with metal catalysts. These methods include the use of eco-friendly catalysts such as DABCO (1,4-diazabicyclo[2.2.2]octane) in aqueous media .

Chemical Reactions Analysis

Types of Reactions: 6-Nitrobenzo[D]isoxazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Amino derivatives of benzo[D]isoxazole.

    Reduction: Various reduced forms of the compound, including hydroxylamines and amines.

    Substitution: Substituted benzo[D]isoxazole derivatives with different functional groups.

Scientific Research Applications

6-Nitrobenzo[D]isoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Nitrobenzo[D]isoxazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition and disruption of cellular processes .

Comparison with Similar Compounds

  • 4-Nitrobenzo[D]isoxazole
  • 5-Nitrobenzo[D]isoxazole
  • 2-Nitrobenzo[D]isoxazole

Comparison: 6-Nitrobenzo[D]isoxazole is unique due to the position of the nitro group, which influences its reactivity and biological activity. Compared to other nitrobenzo[D]isoxazole derivatives, it exhibits distinct chemical and physical properties that make it suitable for specific applications in research and industry .

Properties

IUPAC Name

6-nitro-1,2-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3/c10-9(11)6-2-1-5-4-8-12-7(5)3-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYPTBLUSSLGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])ON=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10659189
Record name 6-Nitro-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39835-08-0
Record name 6-Nitro-1,2-benzisoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39835-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Nitro-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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